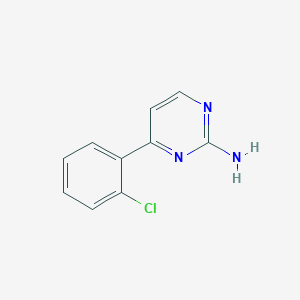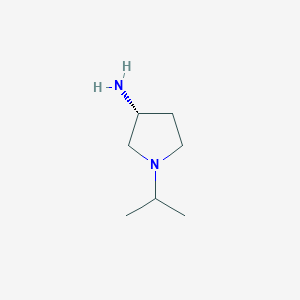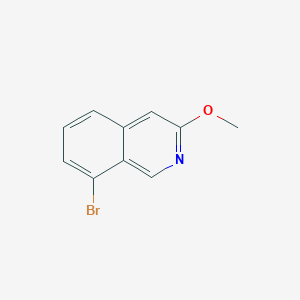
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold is a gold-based compound known for its catalytic properties. It is often used in various chemical reactions due to its stability and efficiency. The compound has a molecular formula of C30H42AuClNOP and a molecular weight of 696.05 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) typically involves the reaction of gold chloride with 4-[2-di(1-adamantyl)phosphino]phenylmorpholine. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different gold oxidation states.
Reduction: It can be reduced to form gold nanoparticles.
Substitution: The chlorine atom can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or nitric acid.
Reducing agents: Such as sodium borohydride or hydrazine.
Substituting agents: Such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce gold(III) complexes, while reduction reactions may yield gold nanoparticles .
Wissenschaftliche Forschungsanwendungen
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) involves its ability to act as a catalyst in various chemical reactions. The gold center in the compound facilitates the activation of substrates, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro{di(1-adamantyl)-2-dimethylaminophenylphosphine}gold(I): Similar in structure but with different substituents on the phosphine ligand.
Chloro{tris(2,4-di-tert-butylphenyl)phosphite}gold(I): Another gold-based catalyst with different ligands.
Chloro(triphenylphosphine)gold(I): A widely used gold catalyst with triphenylphosphine as the ligand.
Uniqueness
Chloro{4-[2-di(1-adamantyl)phosphino]phenylmorpholine}gold(I) is unique due to its specific ligand structure, which provides enhanced stability and catalytic activity compared to other gold-based catalysts. The adamantyl groups in the ligand contribute to the compound’s steric and electronic properties, making it highly effective in various catalytic applications .
Eigenschaften
Molekularformel |
C30H42AuClNOP |
|---|---|
Molekulargewicht |
696.1 g/mol |
IUPAC-Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;chlorogold |
InChI |
InChI=1S/C30H42NOP.Au.ClH/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;;/h1-4,21-26H,5-20H2;;1H/q;+1;/p-1 |
InChI-Schlüssel |
IOHKOGDVLVOVCK-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.Cl[Au] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)








![2,4-Dichloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1504852.png)
